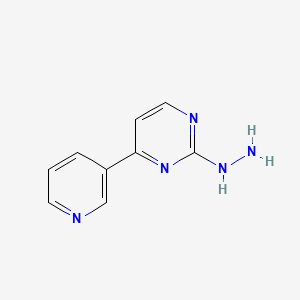

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

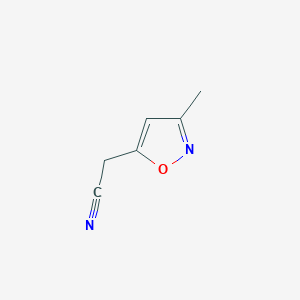

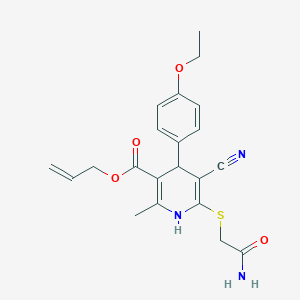

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is a chemical compound that contains two important heterocyclic rings: a pyrimidine ring and a pyridine ring . It also possesses a hydrazine functional group .

Synthesis Analysis

The synthesis of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is characterized by the presence of two nitrogen atoms in both the pyrimidine and pyridine rings . This characteristic might be of interest in the design of ligands for metal complexes.科学研究应用

Kinase Inhibitors

- Application : This compound can be used as a precursor in the synthesis of a new class of pyridopyrimidinone compounds, which have shown promising results as kinase inhibitors. These inhibitors can be used in the treatment of various types of cancer .

- Methods : The synthesis starts from the key precursor 2-hydrazinyl-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one via condensation with a series of aromatic aldehydes and cyclization using different reagents .

- Results : The bioassay results showed compound 6 to be highly effective towards three human cancer cell lines (HepG2, PC-3, and HCT-116) in vitro with promising activity values (IC 50: 0.5 μM) relative to the standard doxorubicin (IC 50: 0.6 μM) .

CDK2 Inhibitors

- Application : This compound can be used in the synthesis of novel CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results : Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Collagen Prolyl-4-Hydroxylase Inhibitors

- Application : This compound can be used in the synthesis of novel inhibitors of collagen prolyl-4-hydroxylase. This enzyme plays a key role in the formation of stable collagen triple helices .

- Methods : The synthesis involves the preparation of novel 2-(pyridin-2-yl)pyrimidine derivatives .

- Results : The result of the hydroxyproline assay displayed that certain derivatives are potent inhibitors of collagen prolyl-4-hydroxylase .

Anti-proliferative Activity

- Application : This compound can be used in the synthesis of novel ligands that have shown promising results as anti-proliferative agents. These agents can be used in the treatment of various types of cancer .

- Methods : The synthesis starts from the key precursor 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine via condensation with a series of aromatic aldehydes and cyclization using different reagents .

- Results : The bioassay results showed the compounds to be highly effective towards various human cancer cell lines in vitro .

Collagen Prolyl-4-Hydroxylase Inhibitors

- Application : This compound can be used in the synthesis of novel inhibitors of collagen prolyl-4-hydroxylase. This enzyme plays a key role in the formation of stable collagen triple helices .

- Methods : The synthesis involves the preparation of novel 2-(pyridin-2-yl)pyrimidine derivatives .

- Results : The result of the hydroxyproline assay displayed that certain derivatives are potent inhibitors of collagen prolyl-4-hydroxylase .

未来方向

The future directions for research on 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine could involve exploring its synthesis and reactivity in the context of developing new functional materials or pharmaceuticals. Additionally, the formation of hydrazones derived from 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine and evaluating their biological properties could be another area of interest .

属性

IUPAC Name |

(4-pyridin-3-ylpyrimidin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-14-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,10H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSPWNCSNGGZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4-(3-pyridinyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)

![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2791027.png)

![Benzo[d][1,3]dioxol-5-yl(3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2791037.png)